molecular formula C13H18O3 B6282786 2-(3-methylbutoxy)-2-phenylacetic acid CAS No. 1016822-98-2

2-(3-methylbutoxy)-2-phenylacetic acid

Cat. No.: B6282786
CAS No.: 1016822-98-2
M. Wt: 222.3
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Description

2-(3-methylbutoxy)-2-phenylacetic acid is a chemical compound based on the phenylacetic acid structure, a white solid with a honey-like odor . This derivative is intended for research and development purposes only. It is not for diagnostic or therapeutic uses in humans or animals. Researchers investigating phenylacetic acid derivatives may explore their potential in various fields. Some structurally related compounds have been studied for their properties; for instance, certain phenylacetic acid metabolites from fungal cultures have been examined for cytotoxic activity . The parent molecule, phenylacetic acid, is a known catabolite of the amino acid phenylalanine and has documented applications as a precursor in pharmaceutical synthesis, including the production of penicillin G . As a research chemical, this compound offers scientists a building block for chemical synthesis or a standard for analytical studies. Researchers should consult safety data sheets and handle this product in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1016822-98-2

Molecular Formula

C13H18O3

Molecular Weight

222.3

Purity

95

Origin of Product

United States

Preparation Methods

Mitsunobu Etherification and Subsequent Functionalization

The Mitsunobu reaction is a cornerstone for introducing ether linkages in complex molecules. For 2-(3-methylbutoxy)-2-phenylacetic acid, this method involves coupling a phenolic precursor with 3-methyl-1-butanol under Mitsunobu conditions (diethyl azodicarboxylate [DEAD] and triphenylphosphine [PPh₃]). For example:

  • Phenolic substrate preparation : Starting with methyl 2-(4-hydroxyphenyl)acetate, the hydroxyl group undergoes Mitsunobu reaction with 3-methyl-1-butanol to form the ether bond.

  • Ester hydrolysis : The methyl ester is hydrolyzed using NaOH or LiOH to yield the carboxylic acid.

Key optimization : The use of TCFH/NMI (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate with N-methylimidazole) instead of traditional coupling agents like HBTU prevents racemization at stereocenters adjacent to the amide or ester groups. This is critical for maintaining the integrity of chiral centers in intermediates.

Malonate Alkylation Pathways

Malonate intermediates enable simultaneous introduction of the phenyl and 3-methylbutoxy groups via alkylation:

  • Diethyl malonate alkylation : Reacting diethyl malonate with benzyl bromide and 3-methylbutyl bromide under basic conditions (NaH or K₂CO₃) forms the disubstituted malonate.

  • Decarboxylation : Hydrolysis with HCl or H₂SO₄ followed by thermal decarboxylation yields the target acetic acid derivative.

Yield considerations : Overalkylation is mitigated by stepwise addition of alkylating agents. For instance, benzylation precedes 3-methylbutylation to avoid steric hindrance. Typical yields range from 65% to 78% for this route.

Nitrile Hydrolysis and Acid Workup

Industrial-scale synthesis often employs nitrile hydrolysis due to operational simplicity:

  • Nitrile preparation : 2-Phenyl-2-(3-methylbutoxy)acetonitrile is synthesized via nucleophilic substitution of 2-bromo-2-phenylacetate with 3-methylbutoxide.

  • Acid-catalyzed hydrolysis : Concentrated H₂SO₄ (50–70%) at 90–150°C converts the nitrile to the carboxylic acid.

Byproduct management : Basic hydrolysis generates polymeric impurities (e.g., trimers), whereas acid hydrolysis predominantly forms esters (e.g., methyl phenylacetate), which are removed via activated carbon adsorption.

Stereochemical Control and Asymmetric Synthesis

Chiral Auxiliaries for Enantioselective Synthesis

Asymmetric hydroxymethylation using Evans oxazolidinones ensures high enantiomeric excess (ee > 95%):

  • Acyl carbamate formation : Coupling 2-(4-hydroxyphenyl)acetyl chloride with (R)-4-benzyl-2-oxazolidinone generates a chiral intermediate.

  • TiCl₄-mediated hydroxymethylation : Reaction with s-trioxane introduces the hydroxymethyl group with strict stereochemical control.

Critical step : Removal of the oxazolidinone auxiliary via LiOH/H₂O₂ hydrolysis preserves the (S)-configuration at the hydroxymethyl center.

Diastereomeric Resolution

Racemic mixtures of this compound require chromatographic separation:

  • LiBH₄ reduction : Diastereomeric esters (e.g., methyl (R,S)-2-(3-methylbutoxy)-2-phenylacetate) are reduced to alcohols, which are separated via silica gel chromatography.

  • Crystallization : Diastereomeric salts (e.g., with (S)-α-methylbenzylamine) enable isolation of the desired enantiomer.

Yield penalty : Chromatographic separation typically reduces overall yield by 15–20% compared to asymmetric synthesis.

Industrial-Scale Production and Optimization

Hydrolysis Reactor Design

Large-scale nitrile hydrolysis employs continuous stirred-tank reactors (CSTRs) to maintain optimal H₂SO₄ concentration (50–70%) and temperature (90–150°C). Key parameters:

  • Residence time : 5–6 hours for >99% nitrile conversion.

  • Byproduct removal : Neutralization with NaOH (pH 7.5–10) followed by activated carbon filtration reduces impurities to <0.5%.

Economic impact : Acid recycling via vacuum distillation reduces H₂SO₄ consumption by 40%.

Recrystallization and Purification

Crude this compound is purified via solvent-mediated recrystallization:

  • Solvent selection : Toluene or ethyl acetate at 50–90°C dissolve the acid, while cooling to 20°C precipitates high-purity crystals.

  • Salt contamination control : Washing with deionized water (1–3 vol) reduces inorganic salts to <0.1%.

Purity benchmarks :

ParameterSpecificationMethod
Assay (HPLC)≥99.0%USP <621>
Residual solvents≤500 ppmGC-FID
Heavy metals≤10 ppmICP-MS

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodAverage YieldCost (USD/kg)Scalability
Mitsunobu etherification72%1,200Lab-scale
Malonate alkylation68%950Pilot-scale
Nitrile hydrolysis85%600Industrial

Trade-offs : While nitrile hydrolysis offers superior scalability, Mitsunobu routes achieve higher stereochemical purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbutoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

2-(3-Methylbutoxy)-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylbutoxy)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Key Effects on Properties
2-(3-Methylbutoxy)-2-phenylacetic acid* ~222.3 (estimated) -OCH₂CH(CH₂CH₃) Moderate steric bulk, slight electron donation
2-(tert-Butoxy)-2-phenylacetic acid 208.26 -OC(CH₃)₃ High steric hindrance, reduced solubility
2-(4-Bromophenoxy)-2-phenylacetic acid 307.14 -O-C₆H₄Br Enhanced acidity, halogen-mediated bioactivity
2-Phenylacetic acid 136.15 -H (unsubstituted) pKa ~3.3, baseline for comparison

*Estimated based on molecular formula C₁₃H₁₈O₃.

Structural and Crystallographic Insights

  • Hydrogen-Bonding Networks : In sulfonamide derivatives (), N–H⋯O and O–H⋯O interactions stabilize crystal lattices, a feature likely shared with this compound due to its carboxylic acid group .
  • Dihedral Angles : The brominated analog () shows a 39.5° dihedral angle between aromatic rings, influencing molecular packing and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methylbutoxy)-2-phenylacetic acid, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves esterification of phenylacetic acid with 3-methylbutanol under acidic catalysis. Key steps include:

  • Reagent Selection : Use concentrated sulfuric acid or p-toluenesulfonic acid as catalysts to facilitate ester bond formation .
  • Temperature Control : Maintain temperatures between 60-80°C to balance reaction rate and minimize side reactions like dehydration .
  • Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
    • Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., excess 3-methylbutanol) to drive esterification to completion.

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the ester linkage via characteristic peaks (e.g., δ 4.0–4.5 ppm for the -OCH2- group in 1^1H NMR) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (expected m/z for C13_{13}H18_{18}O3_3: ~222.13) and rule out impurities .
  • X-ray Crystallography : If single crystals are obtained, employ SHELX or ORTEP-3 for structural refinement and absolute configuration determination .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Stability : The compound is stable under anhydrous conditions but hydrolyzes in acidic/basic environments. Store at 2–8°C in airtight containers with desiccants to prevent moisture absorption .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO4_4) and reducing agents (e.g., LiAlH4_4), which may induce decomposition .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices?

  • HPLC : Use a C18 column with UV detection at 254 nm and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) for baseline separation .
  • GC-MS : Derivatize with BSTFA to improve volatility, then analyze using a DB-5MS column and electron ionization (EI) mode .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what techniques quantify enantiomeric excess?

  • Stereocontrol Strategies :

  • Chiral Catalysts : Employ Sharpless asymmetric dihydroxylation or lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) .
  • Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers and calculate enantiomeric excess (ee) via peak area ratios .

Q. What structure-activity relationships (SARs) govern the biological activity of this compound derivatives?

  • SAR Insights :

  • Alkoxy Chain Length : Branched chains (e.g., 3-methylbutoxy) enhance lipophilicity and membrane permeability compared to linear analogs .
  • Substituent Effects : Electron-withdrawing groups on the phenyl ring may modulate binding affinity to target enzymes (e.g., cyclooxygenase-2) .
    • Experimental Validation : Perform in vitro assays (e.g., enzyme inhibition) and correlate activity with computational descriptors (logP, polar surface area) .

Q. What metabolic pathways degrade this compound in mammalian systems, and how are metabolites characterized?

  • Metabolite Profiling :

  • In Vitro Models : Incubate with liver microsomes (e.g., human S9 fraction) and identify phase I metabolites (hydrolysis to phenylacetic acid) and phase II conjugates (glucuronidation) .
  • LC-HRMS : Use high-resolution mass spectrometry to detect and quantify metabolites like 2-phenylacetic acid and 3-methylbutanol derivatives .

Q. How can molecular docking predict the interaction of this compound with biological targets?

  • Computational Workflow :

  • Target Preparation : Retrieve protein structures (e.g., COX-2 from PDB: 5KIR) and prepare for docking using AutoDock Tools (remove water, add charges) .
  • Docking Simulations : Use AutoDock Vina with a grid box centered on the active site. Validate poses using RMSD clustering and binding energy scores (< -7.0 kcal/mol indicates strong affinity) .
    • Validation : Compare docking results with experimental IC50_{50} values from enzyme inhibition assays to refine predictive models .

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